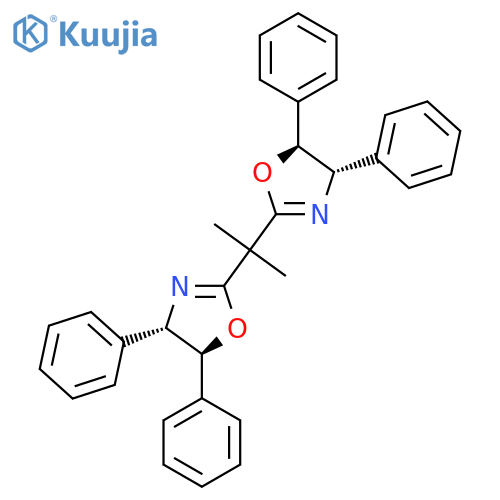Cas no 529489-04-1 ((4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole))

529489-04-1 structure
商品名:(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole)
(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) 化学的及び物理的性質
名前と識別子
-
- (4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole)
- E75006
- Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
- MFCD32670984
- BS-45840
- CS-0097366
- (4S,5S)-2-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- 529489-04-1
- (S,S)-BisPh-propabBox
- (4S,5S)-2-{2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl}-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- (4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]
-
- インチ: 1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29-,30-/m0/s1
- InChIKey: ZWWGNCSTEMMQOQ-KRCBVYEFSA-N
- ほほえんだ: O1[C@@H](C2C=CC=CC=2)[C@H](C2C=CC=CC=2)N=C1C(C)(C)C1=N[C@@H](C2C=CC=CC=2)[C@H](C2C=CC=CC=2)O1
計算された属性
- せいみつぶんしりょう: 486.230728204g/mol
- どういたいしつりょう: 486.230728204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 37
- 回転可能化学結合数: 6
- 複雑さ: 744
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.2
- 疎水性パラメータ計算基準値(XlogP): 6.9
(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1233533-250mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)- |
529489-04-1 | 98% | 250mg |
$120 | 2024-06-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP579-50mg |
(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) |
529489-04-1 | 97% | 50mg |
283.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1233533-1g |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)- |
529489-04-1 | 98% | 1g |
$255 | 2024-06-05 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2062-100mg |
(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) |
529489-04-1 | 100mg |
¥0.0 | 2024-07-19 | ||
| Aaron | AR01KHHZ-1g |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)- |
529489-04-1 | 98% | 1g |
$223.00 | 2025-02-11 | |
| Aaron | AR01KHHZ-100mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)- |
529489-04-1 | 98% | 100mg |
$31.00 | 2025-02-11 | |
| 1PlusChem | 1P01KH9N-100mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)- |
529489-04-1 | 97% | 100mg |
$28.00 | 2024-04-30 | |
| eNovation Chemicals LLC | Y1233533-250mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)- |
529489-04-1 | 98% | 250mg |
$115 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1233533-100mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)- |
529489-04-1 | 98% | 100mg |
$80 | 2025-02-21 | |
| Chemenu | CM413353-100mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)- |
529489-04-1 | 95%+ | 100mg |
$58 | 2024-07-15 |
(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
529489-04-1 ((4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole)) 関連製品
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量